Benzene, [(2-bromo-2-propenyl)sulfonyl]-
Description
The compound "Benzene, [(2-bromo-2-propenyl)sulfonyl]-" is a benzene derivative featuring a sulfonyl group (-SO₂-) substituted with a 2-bromo-2-propenyl chain. This structure combines the aromatic stability of benzene with the electrophilic reactivity of the sulfonyl group and the halogenated alkene moiety. The bromine atom enhances its reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions, while the sulfonyl group may contribute to biological activity, such as enzyme inhibition .
Properties
CAS No. |
220961-10-4 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-bromoprop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
VZDRPOOIJIQLMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Functional Group Hierarchy
The sulfonyl group’s strong electron-withdrawing nature complicates electrophilic substitution, favoring meta-directing effects. Thus, introducing the propenyl chain before sulfonation may circumvent regioselectivity challenges. Alternatively, late-stage bromination of a pre-assembled propenylsulfonylbenzene could leverage radical or allylic bromination mechanisms.
Direct Synthesis Approaches
Sulfonation Followed by Propenylation and Bromination
Sulfonation of Benzene :
Benzene reacts with fuming sulfuric acid (H₂SO₄·SO₃) to yield benzenesulfonic acid. Subsequent treatment with PCl₅ converts the sulfonic acid to benzenesulfonyl chloride.
$$
\text{C}6\text{H}6 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{SO}3\text{H} \quad \text{(Sulfonation)}
$$
$$
\text{C}6\text{H}5\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}5\text{SO}2\text{Cl} \quad \text{(Chlorination)}
$$Propenylation via Grignard Reaction :
Benzenesulfonyl chloride reacts with 2-propenylmagnesium bromide to form [(2-propenyl)sulfonyl]benzene.
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}2=\text{CHCH}2\text{MgBr} \rightarrow \text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH}=\text{CH}2 \quad \text{(Nucleophilic substitution)}
$$Allylic Bromination :
Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively installs bromine at the allylic position.
$$
\text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH}=\text{CH}2 + \text{NBS} \rightarrow \text{C}6\text{H}5\text{SO}2\text{CH}(\text{Br})\text{CH}=\text{CH}_2 \quad \text{(Radical bromination)}
$$
Challenges :
- Grignard reactivity with sulfonyl chlorides may require low temperatures (-78°C) to prevent side reactions.
- Radical bromination demands strict anhydrous conditions to avoid hydrolysis.
Stepwise Synthesis via Intermediate Alkylation
Friedel-Crafts Alkylation Prior to Sulfonation
Propenylation of Benzene :
Benzene undergoes Friedel-Crafts alkylation with 2-propenyl chloride (CH₂=CHCH₂Cl) and AlCl₃, yielding [(2-propenyl)benzene].
$$
\text{C}6\text{H}6 + \text{CH}2=\text{CHCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{CH}2\text{CH}=\text{CH}_2 \quad \text{(Alkylation)}
$$Sulfonation and Oxidation :
The propenylated benzene is sulfonated and oxidized to install the sulfonyl group.
$$
\text{C}6\text{H}5\text{CH}2\text{CH}=\text{CH}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{SO}3\text{H}–\text{CH}2\text{CH}=\text{CH}2 \quad \text{(Sulfonation)}
$$
$$
\text{C}6\text{H}5\text{SO}3\text{H}–\text{CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{H}2\text{O}2} \text{C}6\text{H}5\text{SO}2–\text{CH}2\text{CH}=\text{CH}_2 \quad \text{(Oxidation)}
$$Bromination :
Allylic bromination with Br₂ in CCl₄ introduces the bromine atom.
$$
\text{C}6\text{H}5\text{SO}2–\text{CH}2\text{CH}=\text{CH}2 + \text{Br}2 \rightarrow \text{C}6\text{H}5\text{SO}2–\text{CH}(\text{Br})\text{CH}=\text{CH}2 \quad \text{(Bromination)}
$$
Limitations :
- Friedel-Crafts alkylation may suffer from carbocation rearrangements, leading to isomeric byproducts.
- Sulfonation of alkylated benzenes can be sterically hindered.
Bromination Strategies and Catalysis
Radical vs. Electrophilic Bromination
| Method | Conditions | Selectivity | Yield |
|---|---|---|---|
| Radical (NBS) | AIBN, CCl₄, reflux | Allylic position | 60–75% |
| Electrophilic (Br₂) | FeBr₃ catalyst, CH₂Cl₂, 0°C | Aromatic ring | <20% |
Radical bromination outperforms electrophilic methods for allylic functionalization, avoiding undesired ring bromination.
Optimization and Catalytic Systems
Catalytic Sulfonation
Recent advances employ zeolite catalysts (e.g., H-ZSM-5) for cleaner sulfonation with reduced side products.
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance Grignard reactivity but may decompose sulfonyl chlorides.
- Nonpolar solvents (CCl₄, hexane) favor radical bromination by stabilizing reactive intermediates.
Challenges and Limitations
- Regioselectivity : Competing meta vs. para sulfonation requires precise temperature control.
- Stability : The propenyl group’s double bond may isomerize under acidic or high-temperature conditions.
- Purification : Chromatographic separation is often needed to isolate the target from brominated byproducts.
Chemical Reactions Analysis
Benzene, [(2-bromo-2-propenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: The bromine atom in the 2-bromo-2-propenyl group can be replaced by a nucleophile, resulting in the formation of various substituted derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include halogens, acids, and bases, depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives and sulfone compounds .
Scientific Research Applications
Benzene, [(2-bromo-2-propenyl)sulfonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, [(2-bromo-2-propenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The sulfonyl group plays a crucial role in stabilizing the interaction with the target molecule, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Benzene, [(2-bromo-2-propenyl)sulfonyl]-" with structurally related sulfonyl-substituted benzene derivatives:
Key Observations:
Reactivity: The bromo-propenyl substituent in the target compound offers higher reactivity than fluorine or methyl groups due to bromine's polarizability and the alkene's susceptibility to addition reactions. This contrasts with 2-(methylsulfonyl)phenol, where the phenolic -OH group dominates reactivity .
Molecular Weight : The target compound (exact weight unspecified) likely has a higher molecular weight than fluorinated analogs (e.g., CID 163846: 198.22 g/mol) but lower than bulky derivatives like the 3-chloro-2,2-dimethylpropyl variant (246.76 g/mol) .
Biological Activity : Sulfonamides (e.g., 2-Bromo-5-methoxybenzenesulfonamide) exhibit enzyme inhibitory properties, suggesting that the sulfonyl group in the target compound may interact with biological targets like acetylcholinesterase (AChE) or carbonic anhydrases (CAs) .
Applications : Brominated sulfonyl compounds are prevalent in agrochemicals (e.g., tetradifon, a miticide) and polymer processing, whereas fluorinated analogs are used in medicinal chemistry for their metabolic stability .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing [(2-bromo-2-propenyl)sulfonyl]benzene, and how can reaction yields be optimized?
- Methodology : Utilize alkyl halide precursors (e.g., 2-bromo-2-propenyl chloride) to generate S-alkyl isothiouronium salts via reaction with thiourea. Subsequent oxidative chlorosulfonation using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) under mild conditions (room temperature, 12–24 hours) achieves sulfonyl chloride intermediates. Coupling with benzene derivatives via nucleophilic substitution or radical pathways (e.g., visible-light-induced C(sp)–S coupling) can yield the target compound. Optimize yields (up to 98%) by controlling stoichiometry, solvent polarity (e.g., DCM/water biphasic systems), and reaction time .
Q. What analytical techniques are critical for characterizing [(2-bromo-2-propenyl)sulfonyl]benzene and verifying its purity?
- Methodology : Combine nuclear magnetic resonance (NMR: H, C, F) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350–1160 cm) and bromoalkenyl (C-Br, ~550 cm) functional groups. Thermal gravimetric analysis (TGA) evaluates stability under heating, while X-ray crystallography resolves stereochemical ambiguities .
Q. What safety protocols are essential when handling [(2-bromo-2-propenyl)sulfonyl]benzene in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers away from moisture and oxidizing agents. Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 0500). Neutralize spills with sodium bicarbonate, and dispose of waste through approved hazardous chemical programs. Chronic exposure risks include respiratory irritation and potential thyroid/liver toxicity; implement regular health surveillance .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of [(2-bromo-2-propenyl)sulfonyl]benzene in diverse reaction environments?
- Methodology : Perform density functional theory (DFT) calculations to model the compound’s electronic structure, focusing on sulfonyl group electrophilicity and bromoalkenyl bond dissociation energies. Use Gaussian or ORCA software to simulate reaction pathways (e.g., nucleophilic substitution at sulfur). Compare computed thermochemical data (e.g., enthalpy of formation, ΔfH°) with experimental TGA and DSC results to validate stability under thermal stress .
Q. What strategies resolve contradictions in reported synthetic methods for sulfonyl-substituted benzene derivatives?
- Methodology : Conduct comparative studies using alternative catalysts (e.g., Grignard reagents vs. NCBSI) and solvents (polar aprotic vs. ethers). Analyze side products via LC-MS to identify competing reaction pathways (e.g., elimination vs. substitution). For example, NCBSI-mediated synthesis minimizes byproducts like sulfonic acids, whereas traditional chlorosulfonation may require post-reduction steps. Cross-validate results with kinetic isotope effect (KIE) studies to elucidate rate-determining steps .
Q. How can [(2-bromo-2-propenyl)sulfonyl]benzene be functionalized to create novel bioactive or materials science applications?
- Methodology : Exploit the bromoalkenyl group for cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) and the sulfonyl moiety for nucleophilic displacement with amines or thiols. For biomedical applications, conjugate with heterocycles (e.g., imidazo[1,2-a]pyridines) to enhance enzyme inhibition. In materials science, copolymerize with styrene derivatives to create sulfonated polymers for ion-exchange membranes .
Q. What advanced spectroscopic techniques address challenges in analyzing [(2-bromo-2-propenyl)sulfonyl]benzene’s dynamic behavior in solution?
- Methodology : Use variable-temperature NMR to study conformational changes (e.g., sulfonyl group rotation barriers). Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration intermediates. Time-resolved IR spectroscopy tracks transient species during photochemical reactions. For stereochemical analysis, employ chiral shift reagents (e.g., Eu(hfc)) in F NMR to resolve enantiomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
